Spen-IN-1

X-chromosome inactivation RNA-binding small molecule non-coding RNA targeting

Spen-IN-1 (Compound X1) uniquely targets the RepA motif of Xist RNA rather than SPEN enzymatic activity. The benzyloxy-indazole scaffold is essential for high-affinity RepA binding (Kd 47 nM)[reference:0]. Unlike analogs lacking this group, it enables precise, female-specific perturbation of X-chromosome inactivation initiation. Procure the only validated tool for Xist-dependent H3K27 trimethylation disruption.

Molecular Formula C27H20N4O
Molecular Weight 416.5 g/mol
Cat. No. B11933162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpen-IN-1
Molecular FormulaC27H20N4O
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC4=C(C=C3)NN=C4C5=NC6=CC=CC=C6N5
InChIInChI=1S/C27H20N4O/c1-2-7-18(8-3-1)17-32-21-10-6-9-19(15-21)20-13-14-23-22(16-20)26(31-30-23)27-28-24-11-4-5-12-25(24)29-27/h1-16H,17H2,(H,28,29)(H,30,31)
InChIKeyNKMNBWKGYNRJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spen-IN-1 (Compound X1) for X-Chromosome Inactivation Research: Procurement and Selection Overview


Spen-IN-1, also known as compound X1 (CAS 2863686-82-0), is a small-molecule inhibitor that targets the SPEN protein factor . It functions by binding specifically to the RepA motif within the Xist non-coding RNA, thereby disrupting RepA's interaction with cognate protein partners including SPEN and PRC2 [1]. This compound represents a first-in-class chemical probe for interrogating X-chromosome inactivation (XCI) mechanisms, with a measured dissociation constant (Kd) of 47 nM for the SPEN protein target [1].

Why Generic SPEN-Targeting Compounds Cannot Substitute for Spen-IN-1 in XCI Studies


Generic substitution fails for Spen-IN-1 because the compound's mechanism of action is uniquely tied to the RepA motif of Xist RNA rather than direct enzymatic inhibition of SPEN [1]. Unlike conventional protein-targeted inhibitors that rely solely on binding pocket occupancy, Spen-IN-1 functions by reducing RepA's conformational space and displacing interacting proteins from the RNA-protein interface [1]. Critically, the benzyloxy group on the indazole-benzimidazole scaffold is essential for high-affinity RepA binding, as demonstrated by the analog X16 which lacks this group and exhibits a 62.5-fold reduction in affinity (Kd = 25 μM vs 0.4 μM) [1]. Therefore, structurally related analogs or alternative SPEN-targeting agents cannot replicate the precise RNA-disruption pharmacology required for XCI-focused experimental applications.

Spen-IN-1 Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


RepA Binding Affinity: Spen-IN-1 vs. Structural Analog X16

Spen-IN-1 exhibits a 62.5-fold higher binding affinity for the Xist RepA motif compared to its closest structural analog X16, which lacks the benzyloxy group [1]. This substantial difference in Kd values establishes the benzyloxy moiety as a critical pharmacophore element essential for high-affinity RepA engagement [1].

X-chromosome inactivation RNA-binding small molecule non-coding RNA targeting

Disruption of RepA-SPEN Protein Interaction: Potency Comparison

Spen-IN-1 disrupts the interaction between RepA RNA and the SPEN-RRM domain with an IC50 of 48 μM, demonstrating functional antagonism of the SPEN-RepA complex [1]. This disruption is specific to the RepA motif and occurs through conformational restriction of the RNA structure rather than direct SPEN enzymatic inhibition [1].

SPEN protein RNA-protein interaction electrophoretic mobility shift assay

Differential Effect on SPEN vs. PRC2 Protein Displacement

Spen-IN-1 exerts a stronger inhibitory effect on SPEN binding than on PRC2 binding to RepA RNA, consistent with RepA's differential affinities for these protein partners [1]. At 25 μM, Spen-IN-1 reduces RepA-SPEN affinity from 420 nM to 717 nM (1.7-fold reduction), whereas RepA-PRC2 affinity is reduced from 47 nM to 76 nM (1.6-fold reduction) [1].

Polycomb repressive complex 2 histone methylation epigenetic regulation

Selectivity Profile: RepA vs. Off-Target RNAs

Spen-IN-1 demonstrates high selectivity for the RepA motif, with minimal binding to other tested RNAs including bacterial FMN riboswitch mutant (Kd >>100 μM) and various mammalian RNAs of similar size such as PAN, VEGFA, GAS5, huHTT, and APOA1 [1]. The compound also shows no significant effect on binding to other PRC2-interacting RNAs including Hotair and Tsix, even at 75 μM [1].

RNA selectivity off-target profiling small molecule specificity

Cellular Activity: Female-Specific Phenotypic Effects

Spen-IN-1 inhibits cell differentiation and growth in a female-specific manner, with no effect observed in male (XY) or XO female cells [1]. The compound requires 1–3 days to manifest cellular effects, with PRC2 and H3K27me3 enrichment on the inactive X chromosome severely blunted at day 5 of treatment (only 10.3% and 5% of treated cells showed enrichment, respectively, vs. >76.2% and >92% in controls; P<0.01) [1].

embryonic stem cells cell differentiation gender-specific pharmacology

Spen-IN-1 Recommended Research and Industrial Application Scenarios


Mechanistic Studies of X-Chromosome Inactivation Initiation

Spen-IN-1 is optimal for dissecting the initiation phase of X-chromosome inactivation in female mouse embryonic stem cell differentiation models [1]. The compound's ability to block H3K27 trimethylation and uncouple Xist expression from Polycomb function provides a precise chemical tool for temporally controlled XCI perturbation without genetic manipulation [1]. Experimental protocols typically employ 5–10 μM treatment for 24–72 hours, with phenotypic readouts including reduced PRC2 and H3K27me3 enrichment on the inactive X chromosome [1].

SPEN-RepA RNA-Protein Interaction Disruption Assays

For biochemical characterization of SPEN-RRM domain interactions with Xist RepA RNA, Spen-IN-1 serves as a validated small-molecule disruptor with established IC50 values (48 μM for SPEN-RepA disruption) [1]. This application is particularly valuable for structure-activity relationship studies focused on the benzyloxy pharmacophore, where the compound can be benchmarked against analogs such as X16 to validate target engagement requirements [1].

Female-Specific Gene Silencing and Epigenetic Profiling

Spen-IN-1 enables female-specific perturbation of gene silencing pathways, as its effects are Xist-dependent and observed only in XX female ES cells, with no activity in XY male or XO female cells [1]. This sex-specific pharmacology makes the compound uniquely suited for allele-specific ChIP-seq studies in hybrid ES cell models, where Xa (active X) and Xi (inactive X) chromosomes can be distinguished to assess compound effects on X-linked gene silencing without confounding autosomal gene expression changes [1].

RNA-Targeted Small-Molecule Discovery and Validation

As a first-in-class chemical probe targeting non-coding RNA with drug-like properties, Spen-IN-1 serves as a reference standard for developing and validating RNA-targeted small-molecule screening platforms [1]. The compound's well-characterized selectivity profile (minimal binding to FMN riboswitch, PAN, VEGFA, GAS5, huHTT, APOA1, Hotair, and Tsix RNAs) provides a benchmark for assessing RNA-binding specificity in novel compound discovery campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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